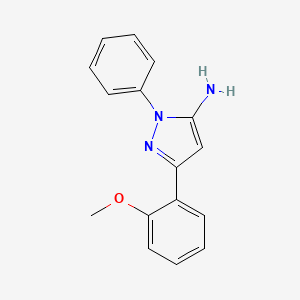

3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-(2-methoxyphenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-20-15-10-6-5-9-13(15)14-11-16(17)19(18-14)12-7-3-2-4-8-12/h2-11H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHGSTFTUFDOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can yield hydrazine derivatives or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl, or acyl groups .

Scientific Research Applications

The compound has been investigated for its potential as a therapeutic agent in several areas:

1. Anticancer Activity

Research has indicated that pyrazole derivatives, including 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, exhibit promising anticancer properties. Studies have shown that modifications in the pyrazole structure can enhance cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated significant inhibition of cell proliferation in breast and colon cancer models, suggesting a potential role in cancer treatment .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

3. Neuroprotective Properties

Neuroprotection is another area where this compound shows promise. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy

In a study examining the compound's anticancer properties, researchers synthesized various pyrazole derivatives and tested them against MCF-7 breast cancer cells. The results indicated that certain derivatives significantly inhibited cell growth (IC50 values ranging from 10 to 30 µM), highlighting the structure-activity relationship that could be optimized for enhanced potency .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of the compound using an animal model of arthritis. The administration of this compound resulted in a marked reduction in paw swelling and inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine can be contextualized against related pyrazol-5-amine derivatives. Key comparisons include substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives

Key Comparisons

Substituent Position and Electronic Effects The 2-methoxyphenyl group in the target compound introduces steric hindrance and ortho-directing electronic effects, contrasting with 4-methoxyphenyl (para-directing, lower steric demand) and 3-methoxyphenyl (meta-directing) derivatives .

Biological Activity

- Pyrazol-5-amine derivatives are frequently explored as kinase inhibitors. For example, compound 9a () with a quinazolinyl substituent showed c-MET inhibitory activity (IC₅₀ = 12 nM), highlighting the role of bulky substituents in enhancing potency.

- The 3-(thiophenyl-2-yl) analog () may exhibit improved lipophilicity compared to purely aromatic derivatives, influencing membrane permeability .

Physicochemical and Optical Properties

- The ZnCl₂ complex of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine () displayed aggregation-induced emission (AIE) behavior, a property absent in simpler phenyl/methoxy derivatives. This suggests that extended conjugation or metal coordination can modulate fluorescence.

- Melting points vary significantly: For example, compound 9a () melts at 217–219°C, whereas the unsubstituted 3-phenyl-1H-pyrazol-5-amine () is likely lower due to reduced crystallinity.

Synthetic Flexibility

Biological Activity

3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

1. Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, typically involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. The presence of both methoxyphenyl and phenyl groups contributes to its unique chemical reactivity and biological activity.

2. Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anti-inflammatory : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Analgesic : The compound may enhance analgesic effects when combined with opioids, potentially reducing drug tolerance .

- Anticancer : Preliminary studies indicate that it may inhibit the growth of various cancer cell lines, including breast and liver cancer cells .

The mechanism of action involves the interaction with specific molecular targets such as enzymes and receptors. For instance, inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators, while anticancer activity may involve disruption of tubulin polymerization .

4.1 Anti-inflammatory Activity

A study reported that compounds similar to this compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% at 1 µM | 86% at 1 µM |

| Test Compound | 61–85% | 76–93% |

4.2 Anticancer Activity

In vitro studies have shown that this compound can arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, which is critical for cancer cell proliferation .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.08 – 12.07 |

| HepG2 (Liver) | Not specified |

Case Study 1: Analgesic Synergy

Research has indicated that co-administration of this compound with opioids enhances analgesic effects while minimizing tolerance development. This synergy is attributed to the dual action on COX pathways and opioid receptors .

Case Study 2: Antitumor Efficacy

A recent study highlighted the compound's effectiveness against multiple cancer types, suggesting that its structural features contribute significantly to its anticancer properties. Molecular docking studies revealed promising interactions with VEGFR2 and FGFR1 proteins, indicating potential as a targeted therapy for specific cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via condensation of substituted hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, 2-methoxyphenylhydrazine can react with a phenyl-substituted enone precursor. Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (70–100°C), and catalyst choice (e.g., acetic acid or piperidine) critically affect cyclization efficiency and byproduct formation. Monitoring via TLC and optimizing stoichiometry (1:1 molar ratio of hydrazine to carbonyl) can improve yields to >75% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirm aromatic substitution patterns.

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 294.1).

- X-ray Crystallography : SHELX programs refine crystal structures to determine bond angles, torsion angles, and packing interactions. For example, methoxy group orientation relative to the pyrazole ring can be resolved with SHELXL .

Q. What initial biological screening assays are appropriate to evaluate its bioactivity?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or cyclooxygenase isoforms using fluorometric or colorimetric substrates (IC₅₀ determination).

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to assess affinity (Kᵢ values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological properties?

- Methodology : Systematically modify substituents on the phenyl and pyrazole rings. For example:

- Replace the methoxy group with ethoxy or halogen atoms to alter electron density and hydrogen bonding.

- Introduce alkyl chains (e.g., propyl) to the phenyl ring to enhance lipophilicity (logP analysis via HPLC).

- Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 active site). Validate SAR trends with in vitro IC₅₀ data .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodology :

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For instance, discrepancies in IC₅₀ values may arise from differences in compound purity (validate via HPLC >95%) or solvent effects (DMSO vs. aqueous buffers) .

Q. Which computational approaches validate its interaction with biological targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Use GROMACS to model binding stability over 100 ns trajectories.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., at B3LYP/6-31G* level) to predict reactive sites.

- Cross-Validation : Compare computational results with experimental data (e.g., X-ray crystallography for protein-ligand complexes refined via SHELX) .

Q. How can reaction pathways be optimized for scalability while maintaining integrity?

- Methodology :

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.

- Green Chemistry Metrics : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve E-factors.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Q. What in vitro models assess its toxicity and safety profile?

- Methodology :

- Hepatotoxicity : Primary hepatocyte cultures (e.g., HepG2) exposed to 10–100 µM compound, followed by ALT/AST release assays.

- Genotoxicity : Comet assay or γH2AX foci detection in human lymphocytes.

- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.